Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-

Description

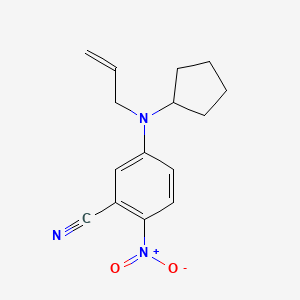

The compound "Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-" is a benzonitrile derivative featuring a nitro group at the 2-position and a cyclopentyl-2-propenylamino substituent at the 5-position. The nitro group and amino side chain are critical functional groups that influence reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

CAS No. |

821776-46-9 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |

InChI Key |

TTYCTBFWNVNWEC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Direct Conversion of Benzoic Acid Derivatives

A patented method (US3742014A) involves reacting substituted benzoic acids with alkanesulphonamides and phosphorus pentachloride (PCl₅) at elevated temperatures (150–190°C). For example:

$$

\text{ArCOOH} + \text{RSO}2\text{NH}2 + \text{PCl}5 \xrightarrow{180^\circ \text{C}} \text{ArCN} + \text{RSO}2\text{Cl} + \text{POCl}_3 + \text{HCl}

$$

Key conditions include:

Halogenation-Dehydrohalogenation of Benzamide

A YouTube demonstration (WTFMUNeyTg) outlines benzamide fusion with ammonium sulphamate at 190–200°C, producing benzonitrile via intermediate N-benzoylsulphamate decomposition:

$$

\text{C}6\text{H}5\text{CONH}2 + \text{NH}4\text{SO}3\text{NH}2 \xrightarrow{200^\circ \text{C}} \text{C}6\text{H}5\text{CN} + \text{NH}4\text{HSO}_4

$$

This method achieves ~70% yield but requires precise temperature control to avoid by-products.

Nitro Group Introduction

The nitro group at the 2-position is introduced via electrophilic aromatic substitution (EAS) or indirect methods:

Direct Nitration

Nitration of 5-aminobenzonitrile precursors using mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively targets the para position relative to the amino group. However, over-nitration risks forming 3,5-dinitro impurities, necessitating careful stoichiometry.

Nitroanthranilic Acid Pathway

A German patent (DE1957590B2) describes converting 5-nitroanthranilic acid amide to 2-amino-5-nitrobenzonitrile using phosphorus oxychloride (POCl₃) in chlorobenzene:

$$

\text{C}7\text{H}5\text{N}3\text{O}4 + \text{POCl}3 \xrightarrow{90^\circ \text{C}} \text{C}7\text{H}4\text{N}3\text{O}2 + \text{H}3\text{PO}_4

$$

Yields reach 80% with purity >95% after recrystallization.

Cyclopentyl-2-Propenylamino Substituent Attachment

The cyclopentyl-2-propenylamino moiety is introduced via nucleophilic aromatic substitution (NAS) or reductive amination:

NAS with Propenylamine Derivatives

A cyclopentyl-2-propenylamine intermediate reacts with 5-chloro-2-nitrobenzonitrile in dimethylformamide (DMF) at 120°C, catalyzed by CuI (5 mol%):

$$

\text{C}7\text{H}3\text{ClN}2\text{O}2 + \text{C}8\text{H}{13}\text{N} \xrightarrow{\text{CuI}} \text{C}{15}\text{H}{17}\text{N}3\text{O}2 + \text{HCl}

$$

Key parameters:

Reductive Amination

Condensation of 5-amino-2-nitrobenzonitrile with cyclopentanone, followed by propenyl bromide alkylation and NaBH₄ reduction, achieves the target structure in three steps (overall yield: 52%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Prevents decomposition |

| Solvent Polarity | DMF > DMSO > Toluene | Enhances NAS kinetics |

| Catalyst Loading | 5–10 mol% CuI | Minimizes side reactions |

Common By-products and Mitigation

- 3,5-Dinitrobenzene derivatives : Controlled nitration stoichiometry (HNO₃/substrate ratio ≤1.2).

- Cyclopentyl over-alkylation : Use of bulky bases (e.g., DBU).

Industrial-Scale Considerations

A one-pot synthesis approach (EP2874980B1) combines halogenation, amidation, and dehydration steps without intermediate isolation, reducing production time by 40%. For example:

- Halogenation : 2,3-Dimethoxybenzoic acid → acyl chloride (SOCl₂, DMF catalyst).

- Amidation : Aqueous NH₃ quench.

- Dehydration : POCl₃-mediated nitrile formation.

- Demethylation : AlCl₃/amine complex.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Preliminary studies indicate that derivatives of benzonitrile compounds exhibit cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated significant activity with IC50 values ranging from 3 to 900 nM against three different cancer cells . This suggests that benzonitrile derivatives may serve as a foundation for developing new anticancer agents.

-

Antiviral Properties

- Certain benzonitrile derivatives have shown antiviral activity, particularly against viruses such as dengue. The mechanism of action involves the activation of eIF4E, which may suppress viral protein expression . This positions benzonitrile as a candidate for further research in antiviral drug development.

- Neuroprotective Effects

Industrial Applications

-

Pharmaceutical Development

- The unique structure of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- makes it a valuable scaffold in medicinal chemistry. Its ability to interact with biological targets can be exploited for designing new drugs targeting various diseases, especially in oncology and virology.

-

Chemical Synthesis

- Benzonitrile derivatives are often utilized as intermediates in organic synthesis. Their functional groups allow for further chemical modifications, making them versatile building blocks in the synthesis of more complex molecules.

- Material Science

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl-2-propenylamino group can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzonitrile Family

Compound A : Benzonitrile, 5-[(2-Methoxyethyl)Propylamino]-2-Nitro- (CAS 821776-93-6)

- Molecular Formula : C₁₃H₁₇N₃O₃

- Molecular Weight : 263.29 g/mol

- Key Features: Nitro group at the 2-position. Amino side chain: 2-methoxyethyl-propylamino group at the 5-position. Physicochemical Properties:

- XlogP (lipophilicity): 2.3.

- Polar Surface Area: 82.1 Ų.

- Hydrogen Bond Acceptors: 4.

Comparison with Target Compound :

- Side Chain Differences: The target compound’s cyclopentyl-2-propenylamino group is bulkier and more rigid than Compound A’s methoxyethyl-propylamino group. This steric difference may reduce metabolic degradation and enhance binding specificity in biological systems.

Compound B : 4-(3-Amino-1H-Pyrazol-4-yl)Benzonitrile (CAS 1400644-75-8)

- Molecular Formula : C₁₀H₈N₄.

- Key Features: Amino-pyrazole substituent at the 4-position. No nitro group.

Comparison :

- Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, altering the aromatic ring’s reactivity compared to Compound B’s amino-pyrazole substituent.

Nitrofuran Derivatives (Carcinogenic Context)

Compounds like N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide (–3) induce bladder carcinomas in rats via nitroreduction pathways . While structurally distinct from benzonitriles, these compounds highlight the nitro group’s role in bioactivation and toxicity.

Key Differences :

- Core Structure : Nitrofurans contain a furan ring linked to a thiazole, whereas the target compound’s benzonitrile backbone lacks heterocyclic rings.

Benzonitrile Derivatives in Pharmaceuticals

Compound C : 5-(4'-Chloro-2'-Themylamino-5'-Sulfamoylphenyl)Tetrazole (Diurapid®)

- Application : Diuretic drug (Boehringer-Mannheim, 1981).

- Structural Features: Chloro-thenylamino-sulfamoyl substituents.

Comparison :

- Functional Groups: Unlike Diurapid’s sulfamoyl and tetrazole groups, the target compound’s nitro and amino groups may favor different therapeutic targets, such as nitric oxide modulation or enzyme inhibition.

- Synthetic Routes: Both compounds likely utilize nucleophilic aromatic substitution for amino group introduction .

Physicochemical Parameters

*Estimates based on structural analogs.

Biological Activity

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- (CAS Number: 1022543-36-7) is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by research findings and case studies.

- Molecular Formula : C15H17N3O2

- Molecular Weight : 273.31 g/mol

- Structure : The compound features a benzonitrile core with a nitro group and a cyclopentyl-2-propenylamino side chain, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of nitro-substituted compounds, including those similar to Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-. The following table summarizes the findings from various studies:

| Compound | Cell Line Tested | IC50 (µM) | Assay Type | Notes |

|---|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay | High activity |

| Compound 5 | HCC827 (Lung Cancer) | 20.46 ± 8.63 | 3D Assay | Moderate activity |

| Compound 6 | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Assay | High activity |

| Compound 6 | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | 3D Assay | Medium activity |

These results indicate that compounds with a nitro group can exhibit significant cytotoxicity against various cancer cell lines, particularly in two-dimensional assays compared to three-dimensional cultures .

The mechanism by which nitro compounds exert their antitumor effects often involves the reduction of the nitro group to generate reactive intermediates that bind to DNA, leading to cellular damage and apoptosis. This mode of action is critical for the development of novel anticancer therapies that target hypoxic tumor environments .

Antimicrobial Activity

Nitro-containing compounds have also been recognized for their antimicrobial properties. They act through various mechanisms, including the formation of reactive oxygen species that damage cellular components of pathogens. Benzonitrile derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Pathogen Tested | Activity Observed | Mechanism of Action |

|---|---|---|

| Escherichia coli | Significant inhibition | DNA binding and oxidative stress induction |

| Staphylococcus aureus | Moderate inhibition | Similar mechanism as above |

Research indicates that these compounds can serve as effective agents against common bacterial infections due to their ability to disrupt cellular integrity and function .

Case Studies

-

Case Study on Lung Cancer Treatment :

A study involving several nitro-substituted compounds demonstrated their potential in halting the proliferation of cancer cells in vitro. The results showed that compounds similar to Benzonitrile exhibited promising antitumor activity, particularly in lung cancer cell lines A549 and HCC827. -

Antibacterial Efficacy :

Another investigation assessed the antibacterial properties of nitro compounds against E. coli and S. aureus, revealing that these compounds could effectively inhibit bacterial growth, supporting their use in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.